molecular formula C11H8BrN5O4 B5589073 4-AMINO-N'-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE

4-AMINO-N'-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B5589073
M. Wt: 354.12 g/mol
InChI Key: SIBIEMIPWWZVMB-LZWSPWQCSA-N
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Description

4-AMINO-N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an amino group, a brominated benzodioxole moiety, and an oxadiazole ring, which contribute to its diverse reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-AMINO-N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-AMINO-N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE stands out due to its combination of functional groups, which confer unique reactivity and potential biological activities. Its brominated benzodioxole moiety and oxadiazole ring are particularly noteworthy, as they contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

4-amino-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5O4/c12-6-2-8-7(19-4-20-8)1-5(6)3-14-15-11(18)9-10(13)17-21-16-9/h1-3H,4H2,(H2,13,17)(H,15,18)/b14-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBIEMIPWWZVMB-LZWSPWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=NON=C3N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=NON=C3N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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